Valifenalate

Vue d'ensemble

Description

Valifenalate est un fongicide dipeptidique systémique appartenant à la classe des valinamides carbamates. Il est principalement utilisé pour contrôler diverses infections fongiques dans les cultures telles que les raisins, les pommes de terre, les tomates et autres légumes . This compound est connu pour sa forte activité fongicide contre les oomycètes, qui sont des agents pathogènes végétaux destructeurs causant des pertes agricoles importantes .

Applications De Recherche Scientifique

Valifenalate has several scientific research applications, including:

Agricultural Research: It is extensively studied for its efficacy in controlling fungal infections in crops.

Environmental Studies: Studies are conducted to assess the environmental impact of this compound, including its persistence in soil and water systems.

Toxicological Research: Research is carried out to understand the toxicological effects of this compound on non-target organisms and its potential carcinogenicity.

Méthodes De Préparation

Valifenalate est synthétisé par une série de réactions chimiques impliquant le couplage de réactifs spécifiques. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure peptidique : La synthèse commence par le couplage de la L-valine avec un groupe protecteur approprié.

Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution.

Formation du produit final : La dernière étape implique le couplage de l’intermédiaire avec le chlorure d’isopropoxycarbonyle pour former le this compound.

Les méthodes de production industrielle impliquent l’optimisation de ces conditions de réaction pour obtenir des rendements et une pureté élevés. Le procédé peut inclure des étapes telles que la cristallisation et la purification pour garantir que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Valifenalate subit diverses réactions chimiques, notamment :

Oxydation : Il peut subir des réactions d’oxydation, conduisant à la formation de produits oxydés.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant le groupe chlorophényle.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Les principaux produits formés à partir de ces réactions sont l’acide this compound et d’autres métabolites apparentés .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche agricole : Il est largement étudié pour son efficacité dans le contrôle des infections fongiques dans les cultures.

Études environnementales : Des études sont menées pour évaluer l’impact environnemental du this compound, y compris sa persistance dans les sols et les systèmes aquatiques.

Recherche toxicologique : Des recherches sont menées pour comprendre les effets toxicologiques du this compound sur les organismes non ciblés et sa cancérogénicité potentielle.

Mécanisme D'action

Valifenalate exerce ses effets fongicides en inhibant la cellulose synthase, une enzyme essentielle à la synthèse de la cellulose dans les parois cellulaires des oomycètes . En perturbant la production de cellulose, le this compound inhibe efficacement la croissance et la prolifération de ces agents pathogènes fongiques . Les cibles moléculaires et les voies impliquées dans ce mécanisme sont principalement liées à l’inhibition de la biosynthèse de la cellulose .

Comparaison Avec Des Composés Similaires

Valifenalate appartient au groupe des fongicides à base d’amide d’acide carboxylique, qui comprend d’autres composés tels que le mandipropamide et le diméthomorphe . Comparé à ces composés similaires, le this compound est unique en raison de sa structure dipeptidique spécifique et de sa grande efficacité contre un large éventail d’oomycètes . De plus, le mode d’action du this compound en tant qu’inhibiteur de la cellulose synthase le distingue des autres fongicides qui peuvent cibler différentes voies .

Propriétés

IUPAC Name |

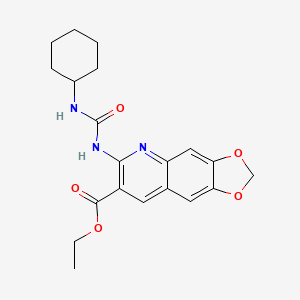

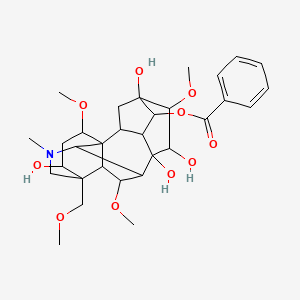

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFMOWZRXXBRN-LWKPJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058051 | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283159-90-0 | |

| Record name | Valifenalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283159-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valifenalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIFENALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Valifenalate and what is its mode of action?

A1: this compound is a fungicide used to control plant diseases. While its exact mode of action is not fully elucidated, it is believed to interfere with the formation of cell walls in fungi, ultimately leading to their death.

Q2: What types of crops is this compound registered for use on?

A: this compound is registered for use on a variety of crops, including lettuces, tomatoes, aubergines, onions, shallots and garlic [, ].

Q3: Are there analytical methods available to detect this compound residues in crops?

A: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in various crops. These methods often involve extraction techniques like liquid-liquid extraction [] or solid-phase extraction [], followed by analysis using high-performance liquid chromatography (HPLC) with UV detection [, ] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. These methods are sensitive and able to detect residues at low levels, ensuring food safety.

Q4: What is the degradation behavior of this compound in the environment?

A: Research has explored the degradation behavior of this compound in grape fields []. Understanding the degradation pathways and rates is crucial for assessing its environmental persistence and potential impact on ecosystems.

Q5: Have there been any studies on the efficacy of this compound against specific plant diseases?

A: Yes, studies have investigated the efficacy of this compound against diseases caused by Phytophthora spp. in ornamental plants [], crown rot of roses caused by Phytophthora citrophthora [], and its use in combination with other fungicides against downy mildew and powdery mildew in vineyards [].

Q6: Are there any concerns regarding the development of resistance to this compound in plant pathogens?

A6: While the provided research articles do not specifically address resistance mechanisms, this is an important aspect to consider for any pesticide. Monitoring for potential resistance development in target fungal populations is crucial for sustainable disease management.

Q7: What are the maximum residue levels (MRLs) for this compound in food, and how are they established?

A: Maximum residue levels (MRLs) for this compound have been established by regulatory bodies like the European Food Safety Authority (EFSA) [, ]. These MRLs are determined based on good agricultural practices and ensure that residues in food remain below levels considered safe for human consumption.

Q8: What is the role of the Codex Committee on Pesticide Residues (CCPR) in regulating this compound?

A: The Codex Committee on Pesticide Residues (CCPR) plays a crucial role in setting international standards for pesticide residues in food, including this compound []. These standards help facilitate international trade and ensure the safety of traded food products.

Q9: Has the safety of this compound for consumers been assessed?

A: Yes, the safety of this compound has been evaluated by regulatory agencies. Risk assessments conducted by EFSA indicate that the long-term intake of this compound residues, when used according to good agricultural practices, is unlikely to pose a risk to consumer health [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol](/img/structure/B1252102.png)

![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)

![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)